molecular formula C23H23N3O7 B10984443 methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate

methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate

Cat. No.: B10984443
M. Wt: 453.4 g/mol
InChI Key: ZPTDCODQNSFGEY-UHFFFAOYSA-N
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Description

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate is a complex organic compound with a unique structure that combines elements of isoindoloquinazoline and beta-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate typically involves multiple steps:

    Formation of the Isoindoloquinazoline Core: This step often starts with the condensation of an appropriate phthalic anhydride derivative with an amine to form the isoindoloquinazoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acetylation: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride.

    Coupling with Beta-Alanine: The final step involves coupling the acetylated isoindoloquinazoline with beta-alanine, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, replacing them with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate could be explored for its potential therapeutic properties. Its ability to interact with biological molecules might make it useful in the development of new pharmaceuticals.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as an agonist or antagonist at receptor sites.

    Modulating Pathways: Influencing biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Isoindoloquinazolines: Compounds with similar core structures but different substituents.

    Beta-Alanine Derivatives: Compounds where beta-alanine is coupled with different acyl groups.

Uniqueness

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O7

Molecular Weight

453.4 g/mol

IUPAC Name

methyl 3-[[2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]propanoate

InChI

InChI=1S/C23H23N3O7/c1-31-16-9-8-14-19(20(16)33-3)23(30)26-15-7-5-4-6-13(15)22(29)25(21(14)26)12-17(27)24-11-10-18(28)32-2/h4-9,21H,10-12H2,1-3H3,(H,24,27)

InChI Key

ZPTDCODQNSFGEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC(=O)OC)OC

Origin of Product

United States

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